![molecular formula C34H60O10 B1230745 2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid CAS No. 55898-33-4](/img/structure/B1230745.png)
2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid
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Overview
Description
2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Stereocontrol in Organic Synthesis
Stereocontrol in organic synthesis is one of the significant applications of complex organic compounds. Fleming and Ghosh (1998) demonstrated the use of enantiomeric purity in organic synthesis, highlighting the selectivity for enantiotopic carbonyl groups in the synthesis of complex molecules like nonactin. This process involves intricate steps such as desilylative elimination and hydrogenation to control the relative and absolute configuration of specific centers in the molecule (Fleming & Ghosh, 1998).
Synthesis of Long-Chain Polypropionates
Long-chain polypropionates are another area where complex organic compounds play a critical role. Ancerewicz and Vogel (1996) described a novel approach to synthesizing such compounds based on the Diels-Alder Monoadditions. This method provides a pathway to create intricate organic structures with multiple stereogenic centers, showcasing the versatility of these complex organic compounds in synthesizing highly specific and functional molecules (Ancerewicz & Vogel, 1996).
Synthesis of Bicyclic and Tricyclic Structures
The synthesis of bicyclic and tricyclic structures is a notable application of complex organic compounds. Gerber and Vogel (2001) demonstrated the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, crucial for the total asymmetric synthesis of various organic compounds like 2,6-Anhydrohepturonic acid derivatives. This process involves multiple steps, including hydrolysis, condensation, and diastereoselective reductions, underscoring the complexity and precision required in such syntheses (Gerber & Vogel, 2001).
Synthesis of C-alpha-galactosides
C-alpha-galactosides synthesis, as demonstrated by Cossy et al. (1995), is another application area. This process involves photoinduced electron transfer and radical galactosidation, showcasing the intricate manipulation of molecular structures to achieve specific organic compounds (Cossy et al., 1995).
properties
CAS RN |
55898-33-4 |
---|---|
Product Name |
2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid |
Molecular Formula |
C34H60O10 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid |
InChI |
InChI=1S/C34H60O10/c1-11-24(29(38)22(8)28(37)23(9)30-19(5)14-18(4)25(41-30)15-27(36)43-40)31-20(6)16-32(10,42-31)34(39)21(7)17-33(13-3,44-34)26(35)12-2/h18-26,28,30-31,35,37,39-40H,11-17H2,1-10H3/t18-,19+,20+,21-,22+,23?,24+,25+,26+,28-,30+,31?,32+,33-,34-/m1/s1 |
InChI Key |
QYWGMFHIXAJJEG-KAENHNMNSA-N |
Isomeric SMILES |
CC[C@H](C1[C@H](C[C@@](O1)(C)[C@]2([C@@H](C[C@](O2)(CC)[C@H](CC)O)C)O)C)C(=O)[C@@H](C)[C@H](C(C)[C@@H]3[C@H](C[C@H]([C@@H](O3)CC(=O)OO)C)C)O |
SMILES |
CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)CC(=O)OO)C)C)O |
Canonical SMILES |
CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)CC(=O)OO)C)C)O |
synonyms |
lysocellin lysocellin monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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